molecular formula C32H36N2O2 B8575242 11-(3,4,5-Triphenyl-1H-pyrazol-1-yl)undecanoic acid CAS No. 134701-68-1

11-(3,4,5-Triphenyl-1H-pyrazol-1-yl)undecanoic acid

Cat. No. B8575242
Key on ui cas rn: 134701-68-1
M. Wt: 480.6 g/mol
InChI Key: LSGPJFPPZFTYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)CCCC=CCCCCCn1nc(-c2ccccc2)c(-c2ccccc2)c1-c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:37][OH:38].[c:1]1(-[c:7]2[n:8][n:9]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH:29]=[CH:30][CH2:31][CH2:32][CH2:33][C:34](=[O:35])[OH:36])[c:10](-[c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[c:11]2-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][n:9]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][C:34](=[O:35])[OH:36])[c:10](-[c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[c:11]2-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
O=C(O)CCCC=CCCCCCn1nc(-c2ccccc2)c(-c2ccccc2)c1-c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)CCCC=CCCCCCn1nc(-c2ccccc2)c(-c2ccccc2)c1-c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CCCCCCCCCCn1nc(-c2ccccc2)c(-c2ccccc2)c1-c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.